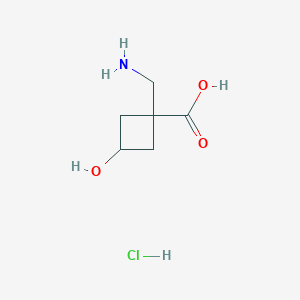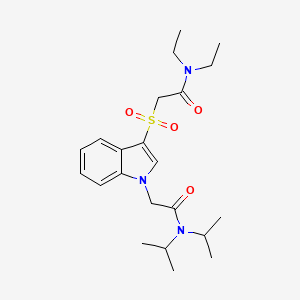![molecular formula C9H5F3N2O2 B2894233 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile CAS No. 176689-23-9](/img/structure/B2894233.png)
2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile” is a chemical compound with the molecular formula C9H5F3N2O2 . It has a molecular weight of 230.15 .
Molecular Structure Analysis
The molecular structure of “2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile” can be represented by the InChI code: 1S/C9H5F3N2O2/c10-9(11,12)7-5-6(3-4-13)1-2-8(7)14(15)16/h1-2,5H,3H2 . This indicates the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) on the phenyl ring, and a nitrile group (-CN) attached to the acetyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile” are not fully detailed in the available resources. It has a molecular weight of 230.15 .Wissenschaftliche Forschungsanwendungen
Nitric Oxide-Releasing Compounds Acetonitrile derivatives have been shown to react with nitric oxide in the presence of a strong base to yield compounds that can release nitric oxide and nitrous oxide upon aqueous hydrolysis. This behavior suggests potential applications in materials that can release therapeutic gases or in chemical synthesis where controlled release of nitric oxide is desired (Arnold et al., 2002).
Electrochemical Studies and Free Radical Generation The electrochemical behavior of nitrobenzene derivatives, including those similar to 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile, has been extensively studied. These compounds can generate anion radicals and undergo hyperfine interactions, contributing to the understanding of electrochemical reduction processes and the behavior of free radicals in solution (Geske & Maki, 1960).
Proton Transfer Reactions Kinetic studies of proton transfer reactions involving derivatives of 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile have provided insights into the strength and reactivity of these compounds in acetonitrile. Such studies are crucial for understanding the mechanisms of chemical reactions and designing more efficient catalytic processes (Minksztym & Jarczewski, 2004).
Surface Grafting and Material Modification Research has shown that nitrophenyl groups can be grafted onto carbon or metallic surfaces without electrochemical induction, using derivatives similar to 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile. This spontaneous formation of a multilayer coating suggests applications in surface modification, sensor development, and protective coatings (Adenier et al., 2005).
Structural and Spectroscopic Analysis Studies on the IR spectra and structure of (4-nitrophenyl)acetonitrile and its carbanion have provided valuable information on the spectral and structural changes during molecule to carbanion conversion. Such analyses are essential for the design and synthesis of new chemical entities with desired properties (Binev et al., 2000).
Catalysis and Chemical Reactions The catalysis in ester aminolysis and the reactions of imidazole with nitro-substituted benzaldehydes in acetonitrile demonstrate the utility of 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile derivatives in facilitating chemical transformations. These reactions are significant for developing new synthetic pathways and understanding reaction mechanisms (Neuvonen, 1988).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact withsteroid hormone receptors , which are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Biochemical Pathways
Given its potential interaction with steroid hormone receptors, it may influence pathways related to gene expression, cellular proliferation, and differentiation .
Pharmacokinetics
A related compound, flutamide, undergoes extensive first-pass metabolism in the liver, producing several metabolites that are predominantly excreted in urine
Result of Action
Based on its potential interaction with steroid hormone receptors, it may influence gene expression, cellular proliferation, and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and light exposure. Additionally, the compound’s action could be influenced by the individual’s metabolic rate, liver function, and the presence of other drugs or substances .
Eigenschaften
IUPAC Name |
2-[4-nitro-3-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-6(3-4-13)1-2-8(7)14(15)16/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJDGCNCFIRUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate](/img/structure/B2894151.png)


![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2894160.png)
![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)

![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)
![2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2894168.png)

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2894170.png)
